![molecular formula C23H25N7O2S B2753047 N-(2-(4-(4-(4-甲氧基苯基)哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)噻吩-2-甲酰胺 CAS No. 1021094-70-1](/img/structure/B2753047.png)
N-(2-(4-(4-(4-甲氧基苯基)哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Alzheimer’s Disease Research
This compound has been studied for its potential role as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of acetylcholine . AChE inhibitors are a class of compounds that can increase acetylcholine levels in the brain, which is beneficial for treating symptoms of Alzheimer’s disease. The inhibition of AChE can potentially slow down the progression of Alzheimer’s by improving cholinergic transmission and cognitive functions.
Antibacterial Activity
The piperazine moiety within the compound is known to contribute to antibacterial properties. Piperazine derivatives have been synthesized and evaluated for their antibacterial activity, showing promise as potential treatments for bacterial infections . The ability to modulate pharmacokinetic properties makes piperazine-containing compounds valuable in the development of new antibacterial drugs.
Antifungal and Antiparasitic Applications
Similar to its antibacterial potential, the compound’s structure suggests it could be effective against fungal and parasitic infections. The incorporation of piperazine into drug substances has been associated with antifungal and antiparasitic activity, which is crucial for treating diseases caused by these pathogens .
Antipsychotic and Antidepressant Effects
Compounds with a piperazine ring have been used in the treatment of various psychiatric disorders. They are found in antipsychotic and antidepressant medications, indicating that this compound could be explored for its therapeutic potential in mental health research .
Anti-inflammatory Properties
The structural features of this compound suggest it may possess anti-inflammatory properties. Piperazine derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases .
Antitumor Activity
Research into piperazine derivatives has also included the exploration of their antitumor properties. The compound’s ability to interact with various biological targets makes it a candidate for antitumor drug development, potentially offering new avenues for cancer treatment .
Antidiabetic Drug Development
The compound’s structure is conducive to the exploration of antidiabetic properties. Piperazine-containing compounds have been associated with antidiabetic effects, which could lead to the development of new medications for managing diabetes .
Neurodegenerative Disease Treatment
Beyond Alzheimer’s disease, the compound’s potential effects on neurotransmission make it a candidate for the treatment of other neurodegenerative diseases, such as Parkinson’s disease. The modulation of neurotransmitter systems by piperazine derivatives can be crucial in managing symptoms and progression of these diseases .
作用机制
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors . This is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the modulation of the alpha1-adrenergic receptors’ activity. This modulation can lead to the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
属性
IUPAC Name |
N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2S/c1-32-18-6-4-17(5-7-18)28-10-12-29(13-11-28)21-19-15-27-30(22(19)26-16-25-21)9-8-24-23(31)20-3-2-14-33-20/h2-7,14-16H,8-13H2,1H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZKIWKBICEKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
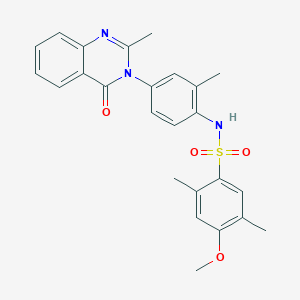
![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)
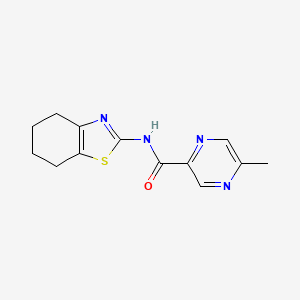
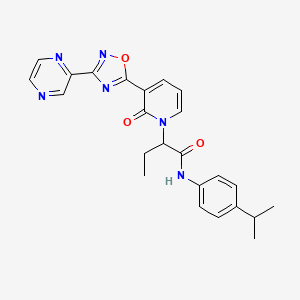

![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2752977.png)
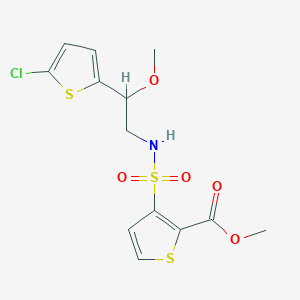
![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)
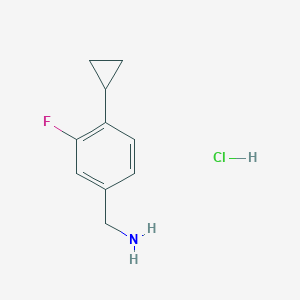
![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)
